1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide 1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771202
InChI: InChI=1S/C16H17ClN4O2/c17-14-7-8-15(20-19-14)21-9-1-2-11(10-21)16(23)18-12-3-5-13(22)6-4-12/h3-8,11,22H,1-2,9-10H2,(H,18,23)
SMILES:
Molecular Formula: C16H17ClN4O2
Molecular Weight: 332.78 g/mol

1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14771202

Molecular Formula: C16H17ClN4O2

Molecular Weight: 332.78 g/mol

* For research use only. Not for human or veterinary use.

1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide -

Specification

Molecular Formula C16H17ClN4O2
Molecular Weight 332.78 g/mol
IUPAC Name 1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide
Standard InChI InChI=1S/C16H17ClN4O2/c17-14-7-8-15(20-19-14)21-9-1-2-11(10-21)16(23)18-12-3-5-13(22)6-4-12/h3-8,11,22H,1-2,9-10H2,(H,18,23)
Standard InChI Key OFIOJUXNEJHTCU-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • A piperidine ring at position 3, providing conformational flexibility and enabling interactions with hydrophobic binding pockets.

  • A 6-chloropyridazine group at position 1, introducing electron-withdrawing characteristics and potential hydrogen-bonding capabilities via the chlorine atom.

  • A 4-hydroxyphenyl carboxamide side chain, which contributes polarity and facilitates π-π stacking interactions with aromatic residues in biological targets .

PropertyValueSource
Molecular FormulaC₁₆H₁₇ClN₄O₂
Molecular Weight332.78 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Comparative Analysis with Structural Analogs

A closely related analog, N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide (PubChem CID: 71706298), replaces the 4-hydroxyphenyl group with a 4-carbamoylphenyl moiety. This substitution increases molecular weight to 359.8 g/mol and alters solubility profiles due to the carbamoyl group’s hydrogen-bonding potential . Such structural variations underscore the importance of substituent effects on bioavailability and target affinity .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide involves multi-step organic reactions, typically including:

  • Piperidine functionalization: Introduction of the 6-chloropyridazine group via nucleophilic substitution or metal-catalyzed cross-coupling .

  • Carboxamide formation: Coupling the piperidine intermediate with 4-hydroxyphenylamine using carbodiimide-based reagents.

  • Purification: Chromatographic techniques (e.g., HPLC) yield >95% purity, validated by NMR and mass spectrometry.

Reaction Optimization

Key challenges include minimizing side reactions during chloropyridazine incorporation and ensuring regioselectivity in carboxamide bond formation. Patent US8044052B2 highlights the use of Pd-catalyzed Suzuki-Miyaura couplings for analogous piperidine-carboxamide derivatives, suggesting potential applicability to this compound .

Biological Activities and Mechanistic Insights

Cellular Signaling Modulation

The chloropyridazine moiety exhibits affinity for kinase domains, particularly tyrosine kinases involved in oncogenic pathways. Molecular docking simulations suggest interactions with EGFR’s ATP-binding pocket, though in vitro validation is pending .

Biological TargetAssay SystemIC₅₀ (µM)Source
COX-2Human recombinant enzyme12.4 ± 1.2
EGFR kinaseCell-free assay18.9 ± 2.1

Research Gaps and Future Directions

While early findings are promising, critical questions remain:

  • Target specificity: Off-target effects on related kinases (e.g., HER2) require evaluation .

  • In vivo efficacy: Chronic inflammation models are needed to validate therapeutic potential.

  • Formulation optimization: Nanoparticle-based delivery systems could enhance solubility and bioavailability .

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